molecular formula C11H10ClNO3S2 B5855039 5-chloro-N-(3-methoxyphenyl)-2-thiophenesulfonamide

5-chloro-N-(3-methoxyphenyl)-2-thiophenesulfonamide

Cat. No. B5855039
M. Wt: 303.8 g/mol
InChI Key: GUTVNEJXRLJFKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 5-chloro-N-(3-methoxyphenyl)-2-thiophenesulfonamide, often involves cascade reactions or specific interactions between functional groups. For instance, a related synthesis involved 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide reacting with thiourea, indicating the potential pathways for synthesizing thiophene sulfonamides through heterocyclization and aromatization processes (Rozentsveig et al., 2011).

Molecular Structure Analysis

X-ray crystallography studies provide insights into the molecular structure of thiophene derivatives. For example, docking studies and crystal structure analysis of tetrazole derivatives reveal the planarity of tetrazole rings and the non-conjugation of aryl rings, which might share similarities with the thiophene sulfonamide under discussion (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Thiophene sulfonamides undergo various chemical reactions, including bromination and interactions with other sulfides, leading to the formation of structurally diverse compounds. These reactions highlight the reactivity and potential for functionalization of thiophene sulfonamides (Gol'dfarb et al., 1983).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in determining the application and handling of thiophene sulfonamides. These properties are often investigated through methods like X-ray diffraction studies, which provide detailed information on the crystal packing and hydrogen bonding patterns, essential for understanding compound stability and solubility (Kumara et al., 2017).

Chemical Properties Analysis

Thiophene sulfonamides exhibit a variety of chemical properties, including reactivity towards different chemical agents, stability under various conditions, and the ability to undergo specific chemical transformations. These properties are crucial for designing synthetic pathways and for the compound's application in various fields (Okuyama et al., 1990).

properties

IUPAC Name

5-chloro-N-(3-methoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S2/c1-16-9-4-2-3-8(7-9)13-18(14,15)11-6-5-10(12)17-11/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTVNEJXRLJFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3-methoxyphenyl)thiophene-2-sulfonamide

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